1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride
Description
CAS No.: 1883347-28-1 Molecular Formula: C₇H₄BrClF₃NO This compound features a pyridine ring substituted with a bromine atom at position 5 and a trifluoroethanone group at position 3, forming a hydrochloride salt. Its structural attributes, including the electron-withdrawing trifluoromethyl group and halogen substitution, make it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO.ClH/c8-5-1-4(2-12-3-5)6(13)7(9,10)11;/h1-3H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBFCATUZMLWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883347-28-1 | |
| Record name | Ethanone, 1-(5-bromo-3-pyridinyl)-2,2,2-trifluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883347-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the trifluoromethyl ketone group. One common method involves the use of bromine and a suitable catalyst to brominate the pyridine ring. The trifluoromethyl ketone group can be introduced via a reaction with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products with different substituents on the pyridine ring.
Reduction: Formation of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
Role as a Building Block
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. For example, derivatives of this compound have been explored for their potential in treating cancer and other diseases.
Anticancer Potential
Research indicates that compounds similar to 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride exhibit significant anticancer properties. A table summarizing relevant studies is provided below:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| BPU (related derivative) | Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
| BPU | HeLa | Not specified | Induces apoptosis |
| BPU | MCF-7 | Not specified | Induces apoptosis |
These findings suggest that the compound could inhibit angiogenesis and induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .
Enzyme Inhibition and Receptor Binding
The compound is also used in biological studies to investigate enzyme inhibition and receptor binding mechanisms. Its unique structure allows it to interact with various molecular targets, influencing biological pathways critical for cellular function.
Mechanism of Action
The mechanism involves interactions between the bromine atom and the trifluoromethyl ketone group with specific enzymes or receptors. These interactions can lead to the inhibition or activation of biological processes, which are essential for understanding its pharmacological potential .
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl ketone group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Biological Activity
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS: 1883347-28-1) is a compound characterized by a brominated pyridine ring and a trifluoromethyl ketone group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₄BrClF₃NO
- Molecular Weight : 290.46 g/mol
- IUPAC Name : 1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one hydrochloride
- Purity : ≥ 95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom and the trifluoromethyl ketone group can influence enzyme activity and receptor binding, leading to inhibition or activation of specific biological pathways. The precise molecular targets remain to be fully elucidated but are critical for understanding its pharmacological potential.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related derivatives have shown promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| BPU (related derivative) | Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
| BPU | HeLa | Not specified | Induces apoptosis |
| BPU | MCF-7 | Not specified | Induces apoptosis |
The compound's ability to inhibit angiogenesis was demonstrated in CAM assays, suggesting it could serve as an effective anticancer agent by limiting blood vessel formation in tumors .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. The trifluoromethyl ketone moiety is known to interact with active sites of enzymes, potentially leading to the inhibition of matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. Computational docking studies indicate favorable binding affinities with MMP-2 and MMP-9 .
Study on Related Derivatives
A study exploring the anticancer effects of a related pyrazine derivative revealed significant cytotoxicity across multiple cell lines. The findings highlighted the importance of molecular structure in determining biological activity and provided a framework for future drug design efforts focused on similar compounds .
Synthesis and Characterization
The synthesis of this compound typically involves bromination followed by the introduction of the trifluoromethyl ketone group through reactions with trifluoroacetic anhydride. This synthetic pathway allows for the production of high-purity compounds suitable for biological testing .
Q & A
Q. Critical Parameters :
- Temperature control (>80°C) to minimize side reactions.
- Catalyst loading (e.g., 5 mol% sodium ortho-iodobenzenesulfonate) for efficient oxidation .
- Solvent choice (acetonitrile vs. DMF) affects reaction kinetics and purity .
Which analytical techniques are optimal for structural confirmation and purity assessment of this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry :
- X-ray Crystallography : Resolve stereoelectronic effects of the bromine and trifluoroacetyl groups (e.g., as applied to hydrazone derivatives) .
- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
How does the trifluoroacetyl group influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?
Advanced Research Question
Methodological Answer:
The electron-withdrawing trifluoroacetyl group:
- Reduces Electron Density : Enhances susceptibility to nucleophilic attack at the carbonyl carbon, facilitating condensations (e.g., oxime or hydrazone formation) .
- Steric Effects : The bulky -CF₃ group may hinder access to the pyridinyl bromine in Suzuki-Miyaura couplings. Mitigation strategies include:
- Comparative Studies : Non-fluorinated analogs show slower reaction rates in nucleophilic substitutions (e.g., 1-(5-bromopyridin-3-yl)ethanone vs. trifluoroethanone derivatives) .
How should researchers resolve contradictions in bioactivity data between batches synthesized via different routes?
Advanced Research Question
Methodological Answer:
Step 1: Purity Analysis
Q. Step 2: Structural Reassessment
Q. Step 3: Biological Assay Optimization
- Standardize assay conditions (e.g., solvent: DMSO concentration ≤1% to avoid cytotoxicity) .
- Validate target engagement via binding studies (e.g., SPR or ITC) to rule off-target effects .
What safety protocols are critical when handling the hydrochloride salt form?
Basic Research Question
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the hydrochloride salt .
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (irritant to eyes/skin) .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid releasing toxic HF or HBr .
What strategies enhance the compound’s stability in aqueous solutions for in vitro studies?
Advanced Research Question
Methodological Answer:
- pH Control : Maintain pH 4–6 (HCl salt form is stable; avoid alkaline conditions that hydrolyze the trifluoroacetyl group) .
- Lyophilization : Prepare lyophilized aliquots in PBS or saline to minimize degradation .
- Stabilizers : Add 0.1% BSA or cyclodextrins to prevent aggregation in biological buffers .
How does the 5-bromo substituent on the pyridine ring affect regioselectivity in further functionalization?
Advanced Research Question
Methodological Answer:
- Electronic Effects : The bromine atom directs electrophilic substitution to the C4 position (meta to Br) due to its -I effect .
- Cross-Coupling : Suzuki-Miyaura reactions preferentially occur at C5-Br, but steric hindrance from the trifluoroacetyl group may require bulky boronic acids (e.g., 2-furylboronic acid) .
- Experimental Design : Use DFT calculations (e.g., Gaussian 09) to predict transition states and optimize ligand-metal coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
